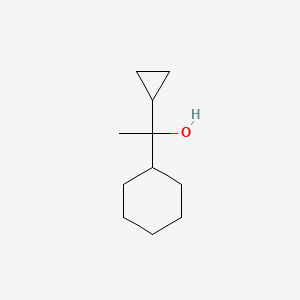
1-Cyclohexyl-1-cyclopropylethan-1-ol
Overview
Description
1-Cyclohexyl-1-cyclopropylethan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-Cyclohexyl-1-cyclopropylethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products .
In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency and yield of the reaction. For example, a catalyst prepared by dispersing and carrying 1 to 5 weight% of a suitable metal can be used to facilitate the reaction .
Chemical Reactions Analysis
1-Cyclohexyl-1-cyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexyl-1-cyclopropylethan-1-ol has a wide range of applications in scientific research. . In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclohexyl-1-cyclopropylethan-1-ol can be compared with other similar compounds, such as 1-cyclohexyl-1-ethanol and cyclohexanemethanol. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 1-cyclohexyl-1-ethanol lacks the cyclopropyl group, which may influence its reactivity and applications .
Properties
IUPAC Name |
1-cyclohexyl-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJNZRDJMUWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
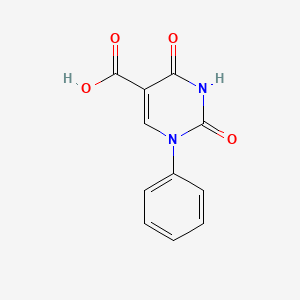
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
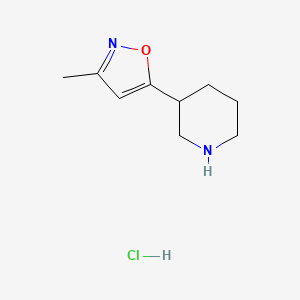
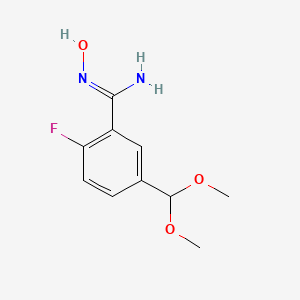
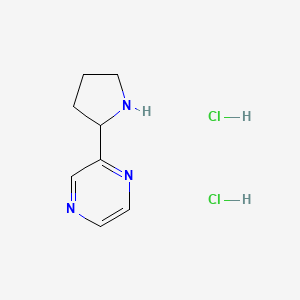
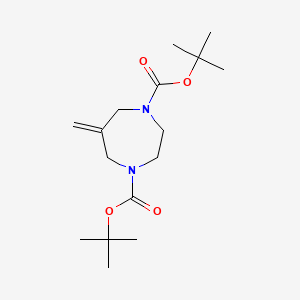
![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)
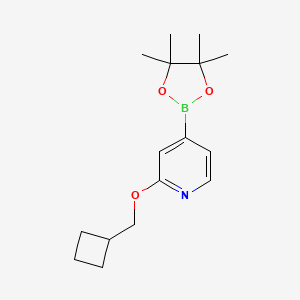
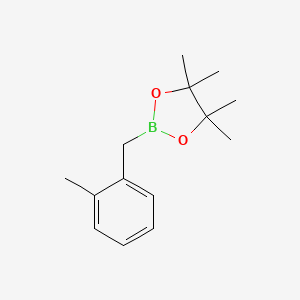
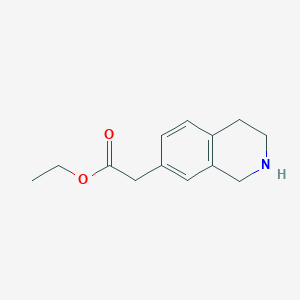
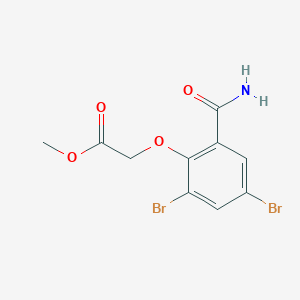
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
